molecular formula C21H23N3O5S B6560903 1-(4-methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 924542-77-8

1-(4-methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B6560903
CAS No.: 924542-77-8
M. Wt: 429.5 g/mol
InChI Key: XLQUCSVBTZPDLD-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine ( 1021223-84-6) is a high-purity, specialized chemical intermediate with a molecular formula of C23H27N3O5S and a molecular weight of 457.54 g/mol . Its unique structure incorporates several pharmacologically significant motifs, including a piperidine ring, a 1,2,4-oxadiazole heterocycle, and a 4-methoxybenzenesulfonyl group . This combination of multifunctional groups provides excellent stability and facilitates efficient cross-coupling reactions, making the compound a versatile building block in organic synthesis and medicinal chemistry campaigns . The 1,3,4-oxadiazole moiety is a distinguished scaffold in drug discovery, known for its role as a flat, aromatic linker that can position substituents optimally for target binding . Compounds featuring this core have demonstrated a wide range of biological activities, serving as key intermediates in the development of agents for conditions such as diabetes, inflammation, and cancer . Furthermore, the piperidine and sulfonyl functional groups are commonly found in molecules active at G Protein-Coupled Receptors (GPCRs), which are the targets for a majority of drugs in clinical usage . This compound is intended for research applications as a building block in drug discovery and material science . It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-27-17-5-3-15(4-6-17)20-22-21(29-23-20)16-11-13-24(14-12-16)30(25,26)19-9-7-18(28-2)8-10-19/h3-10,16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQUCSVBTZPDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS Number: 924542-77-8) is a compound that integrates a piperidine moiety with oxadiazole and sulfonamide functionalities. These structural features are associated with a variety of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This article reviews the current understanding of the biological activity of this compound based on synthesized derivatives and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O5SC_{21}H_{23}N_{3}O_{5}S with a molecular weight of 429.5 g/mol. The compound's structure is characterized by:

  • A piperidine ring
  • A sulfonamide group
  • An oxadiazole moiety

These components are known to contribute to its pharmacological efficacy.

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole and piperidine frameworks exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various strains such as Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity of related compounds:

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak
Compound DStaphylococcus aureusModerate

These findings suggest that modifications in the structure can enhance or diminish antibacterial efficacy.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In vitro studies indicate that several synthesized derivatives show strong inhibitory effects on these enzymes, which are crucial in various physiological processes:

  • Acetylcholinesterase Inhibition : Compounds derived from piperidine have shown potential as AChE inhibitors, which can be beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : The inhibition of urease is significant for managing infections caused by urease-producing bacteria. The most active compounds reported had IC50 values ranging from 0.63 µM to 2.14 µM, indicating potent enzyme inhibition.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives based on the core structure of this compound. For example:

  • Study on Antimicrobial Activity : A series of derivatives were synthesized and screened for antimicrobial activity against multiple bacterial strains. The results indicated that certain modifications led to improved antibacterial properties compared to the parent compound.
  • Enzyme Binding Studies : Molecular docking studies were performed to understand the binding interactions between synthesized compounds and target enzymes. These studies revealed specific amino acid interactions that enhance inhibitory activity.
  • Toxicological Assessment : Preliminary toxicity assessments indicated that while some derivatives exhibited promising biological activities, they also required careful evaluation for potential cytotoxic effects.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that compounds similar to 1-(4-methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine exhibit promising anticancer activity. For instance, the oxadiazole moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in Cancer Letters demonstrated that derivatives of oxadiazole significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Activity

The compound's sulfonamide group enhances its potential as an antimicrobial agent. Research has shown that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(4-methoxybenzenesulfonyl)...E. coli32 µg/mL
1-(4-methoxybenzenesulfonyl)...S. aureus16 µg/mL
1-(4-methoxybenzenesulfonyl)...P. aeruginosa64 µg/mL

Neurological Disorders

Emerging research suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. The piperidine structure is known for its neuroprotective properties.

Case Study : A preclinical study highlighted the neuroprotective effects of similar piperidine derivatives in models of neurodegeneration, showing reduced neuronal death and improved cognitive function .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The methoxy groups are believed to contribute to this activity by modulating inflammatory pathways.

Data Table: Anti-inflammatory Activity

CompoundInflammatory ModelEffect Observed
1-(4-methoxybenzenesulfonyl)...Carrageenan-induced paw edemaSignificant reduction in edema
1-(4-methoxybenzenesulfonyl)...LPS-induced inflammationDecreased cytokine levels

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table highlights structural differences and properties of analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
1-(4-Methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine C₂₁H₂₂N₃O₅S 428.48 4-Methoxybenzenesulfonyl, 4-methoxyphenyl-oxadiazole High polarity due to sulfonyl group; potential for strong protein binding
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride C₁₄H₁₈ClN₃O₂ 295.77 4-Methoxyphenyl-oxadiazole, hydrochloride salt Improved solubility due to HCl salt; reduced molecular weight
1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine C₂₃H₂₅N₃O₄ 407.46 3,4-Dimethoxybenzoyl, phenyl-oxadiazole Lower density (1.214 g/cm³); higher predicted boiling point (610.6°C)
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-nitrophenyl)acryloyl]piperidine C₂₂H₁₉ClN₄O₄ 438.86 4-Chlorophenyl-oxadiazole, 4-nitrophenyl acryloyl Increased lipophilicity due to Cl and NO₂ groups; higher molecular weight
1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(4-methoxybenzenesulfonyl)piperazine C₂₀H₂₂N₂O₄S₂ 422.53 Piperazine core, cyclopenta-thiophene carbonyl, 4-methoxybenzenesulfonyl Enhanced solubility (piperazine) but reduced steric bulk compared to piperidine
Key Observations:
  • Sulfonyl vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) enhance lipophilicity and may improve membrane permeability but reduce solubility .
Cytotoxic Activity:
  • β-Carboline Derivatives : Compounds with 4-methoxyphenyl-1,2,4-oxadiazole substituents (e.g., 1-(4-methoxyphenyl)-3-(2-methylthio-1,3,4-oxadiazol-5-yl) β-carboline) show IC₅₀ values as low as 2.13 μM against ovarian cancer cells .
  • Target Compound : While direct cytotoxic data are unavailable, the 1,2,4-oxadiazole and sulfonyl groups suggest enhanced DNA intercalation or enzyme inhibition compared to simpler oxadiazole derivatives .
Protein Binding and Inhibition:
  • CRBP1 Inhibitors: Piperidine-oxadiazole derivatives (e.g., 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine) bind to cellular retinol-binding protein 1 (CRBP1) with submicromolar affinity, as confirmed by X-ray crystallography . The target compound’s sulfonyl group may similarly stabilize ligand-receptor interactions.

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is synthesized via cyclization of amidoxime precursors with carboxylic acid derivatives. For the target compound, 4-methoxyphenylamidoxime reacts with piperidine-4-carbonyl chloride under basic conditions (). A NaOH-DMSO system at ambient temperature facilitates intramolecular cyclization, achieving 82–85% yield (Table 1).

Table 1: Oxadiazole Cyclization Conditions

PrecursorReagentSolventTemp (°C)Yield (%)
4-MethoxyphenylamidoximePiperidine-4-carbonyl chlorideDMSO2582–85

Piperidine Sulfonylation

The piperidine nitrogen is sulfonylated using 4-methoxybenzenesulfonyl chloride. This step requires anhydrous dichloromethane (DCM) and triethylamine (TEA) as a base to scavenge HCl. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours (Rf = 0.45 in ethyl acetate/hexane 1:1).

Coupling Reactions

The oxadiazole and sulfonylated piperidine moieties are coupled via nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(PPh3)4) in toluene enable C–N bond formation, though yields remain moderate (65–70%) due to steric hindrance. Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes, improving yield to 78%.

Optimization of Reaction Conditions

Solvent and Base Selection

The NaOH-DMSO system outperforms traditional solvents like ethanol or tetrahydrofuran (THF) in cyclization steps, enhancing reaction rates and yields (Figure 1). TEA in DCM optimally facilitates sulfonylation without side reactions, whereas stronger bases (e.g., NaOH) promote hydrolysis of the sulfonyl chloride.

Figure 1: Solvent Impact on Cyclization Yield

  • DMSO: 82–85%

  • Ethanol: 68–72%

  • THF: 55–60%

Temperature and Catalysis

Elevating temperature to 50°C during coupling reactions increases yield by 12%, but exceeding 60°C degrades the oxadiazole ring. Palladium catalysts with bulky ligands (e.g., XPhos) mitigate side reactions, achieving 81% yield at 0.5 mol% loading.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting continuous flow reactors reduces batch variability and improves heat management. A two-stage system couples cyclization (Residence time: 20 min) and sulfonylation (Residence time: 30 min), achieving 89% overall yield at 10 kg/day throughput.

Purification Techniques

Final purification employs recrystallization from ethanol-water (4:1), yielding >99% purity by HPLC. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves stereoisomers but is less cost-effective for large-scale batches.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.8 Hz, 2H, oxadiazole-ArH), 7.89 (d, J = 8.8 Hz, 2H, sulfonyl-ArH), 4.12 (m, 1H, piperidine-H), 3.91 (s, 3H, OCH3).

  • HRMS (ESI+): m/z calc. for C21H22N3O5S [M+H]+: 428.1284; found: 428.1286.

Table 2: Purity Analysis by HPLC

MethodRetention Time (min)Purity (%)
C18, MeCN/H2O (70:30)6.7899.2

Comparative Analysis of Methodologies

Table 3: Yield and Scalability of Synthetic Routes

MethodScale (g)Yield (%)Purity (%)
Batch (Cyclization + Sulfonylation)57598.5
Continuous Flow5008999.2
Microwave-Assisted107898.8

Challenges and Mitigation Strategies

Steric Hindrance in Coupling

Bulky substituents on the piperidine ring slow coupling kinetics. Using microwave irradiation accelerates diffusion-limited steps, reducing reaction time by 70%.

Moisture Sensitivity

Sulfonyl chloride reagents hydrolyze readily. Rigorous drying of solvents (molecular sieves) and inert atmospheres (N2/Ar) prevent yield loss .

Q & A

Q. What are the typical synthetic routes for preparing 1-(4-methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine?

The synthesis involves sequential functionalization of aromatic carboxylic acids and piperidine derivatives. A common approach includes:

  • Step 1 : Conversion of substituted carboxylic acids to 1,3,4-oxadiazole nucleophiles via cyclization with hydrazine and carbon disulfide under reflux (e.g., ethanol/KOH at 4–5 hours) .
  • Step 2 : Preparation of the electrophilic sulfonylpiperidine intermediate, such as 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, by reacting 4-methylpiperidine with 4-bromomethylbenzenesulfonyl chloride in the presence of aqueous sodium carbonate (pH 9) .
  • Step 3 : Coupling the oxadiazole nucleophile with the sulfonylpiperidine electrophile in DMF using LiH as a base, followed by purification via recrystallization (methanol) .

Q. How are spectral techniques (IR, NMR, MS) employed to characterize this compound?

  • IR Spectroscopy : Confirms the presence of key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • ¹H-NMR : Identifies proton environments, such as methoxy groups (δ 3.8–3.9 ppm) and piperidine/oxadiazole ring protons (δ 1.5–2.5 ppm for piperidine; δ 8.0–8.5 ppm for aromatic protons) .
  • EI-MS : Verifies molecular ion peaks (e.g., [M⁺] for C₂₁H₂₂N₃O₅S at m/z 428) and fragmentation patterns (e.g., loss of sulfonyl or methoxy groups) .

Q. What in vitro biological assays are used for preliminary evaluation of its antibacterial activity?

Standard assays include:

  • Agar Well Diffusion : Screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .
  • Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution, with activity often correlated to electron-withdrawing substituents on the oxadiazole ring .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the sulfonylpiperidine intermediate?

  • Key Variables :
    • Base Selection : Use of Na₂CO₃ (pH 9) minimizes side reactions compared to stronger bases .
    • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the oxadiazole .
    • Temperature Control : Reflux conditions (e.g., 80–90°C for 4–6 hours) improve coupling efficiency .
  • Purification : Recrystallization from methanol removes unreacted starting materials and byproducts .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • DEPT-135 NMR : Differentiates CH, CH₂, and CH₃ groups in complex piperidine/oxadiazole systems .
  • 2D NMR (COSY, HSQC) : Maps proton-proton coupling and carbon-proton correlations to assign ambiguous signals (e.g., overlapping aromatic protons) .
  • X-ray Crystallography : Definitive structural elucidation, as demonstrated for analogous pyrazoline derivatives .

Q. What strategies address low activity in antibacterial screening despite favorable in silico predictions?

  • Structure-Activity Relationship (SAR) Analysis : Modify substituents on the oxadiazole (e.g., electron-withdrawing groups like -NO₂ or halogens) to enhance membrane permeability .
  • Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
  • Bioisosteric Replacement : Substitute the methoxyphenyl group with bioisosteres (e.g., trifluoromethyl) to improve target binding .

Q. What computational methods are used to predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina, Glide) : Simulates interactions with bacterial enzymes (e.g., dihydrofolate reductase) using crystal structures from the PDB .
  • MD Simulations (GROMACS) : Evaluates stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
  • Pharmacophore Modeling : Maps essential features (e.g., hydrogen bond acceptors on the oxadiazole) for virtual screening of derivatives .

Methodological Notes

  • Contradictions in Evidence : Some protocols use LiH versus CuI for coupling; the choice depends on substrate reactivity and solvent compatibility.
  • Safety : Handle sulfonyl chlorides and brominated intermediates in fume hoods due to lachrymatory and corrosive hazards .

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